3-(4-Bromophenyl)-7-methoxy-2-(trifluoromethyl)chromen-4-one
Description
Chemical Structure and Key Features The compound 3-(4-Bromophenyl)-7-methoxy-2-(trifluoromethyl)chromen-4-one (CAS: 105258-07-9) is a chromenone derivative characterized by:
- A 4-bromophenyl group at position 3, contributing to steric bulk and electron-withdrawing effects.
- A trifluoromethyl (-CF₃) group at position 2, enhancing metabolic stability and lipophilicity.
Chromenones (4H-chromen-4-one) are oxygen-containing heterocycles widely studied for their biological activities, including kinase inhibition and antioxidant properties .
Properties
IUPAC Name |
3-(4-bromophenyl)-7-methoxy-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrF3O3/c1-23-11-6-7-12-13(8-11)24-16(17(19,20)21)14(15(12)22)9-2-4-10(18)5-3-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWISXLBGDBXEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-7-methoxy-2-(trifluoromethyl)chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Methoxylation: The methoxy group is introduced via nucleophilic substitution, often using methanol in the presence of a base such as sodium methoxide.
Trifluoromethylation: The trifluoromethyl group is incorporated using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under radical or nucleophilic conditions.
Cyclization: The final step involves cyclization to form the chromone core, typically using a Lewis acid catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-7-methoxy-2-(trifluoromethyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound to its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the bromine or methoxy positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Amines, thiols, or other substituted derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-7-methoxy-2-(trifluoromethyl)chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials, such as liquid crystals and polymers, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-7-methoxy-2-(trifluoromethyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Chromenone Derivatives
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Impact of Substituents on Properties
Electron-Withdrawing vs. Electron-Donating Groups
- The trifluoromethyl group (-CF₃) at position 2 in the target compound enhances resistance to oxidative degradation compared to non-fluorinated analogs .
- Bromine (4-BrPh) at position 3 increases molecular weight and lipophilicity (clogP ~3.5) compared to the chloro analog (clogP ~3.2) .
Hydrogen-Bonding and Solubility
Key Research Findings
- Trifluoromethyl Advantage: The -CF₃ group enhances resistance to cytochrome P450-mediated metabolism, a common limitation in non-fluorinated chromenones .
- Structure-Activity Relationship (SAR) : Methoxy groups at position 7 balance lipophilicity and solubility, making the target compound a promising lead for drug development .
Biological Activity
3-(4-Bromophenyl)-7-methoxy-2-(trifluoromethyl)chromen-4-one is a chromenone derivative that has garnered attention due to its potential biological activities. The unique combination of bromine, methoxy, and trifluoromethyl groups enhances its interaction with biological targets, making it a candidate for various therapeutic applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by research findings and case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Methoxylation : Introduction of the methoxy group via nucleophilic substitution using methanol and sodium methoxide.
- Trifluoromethylation : Incorporation of the trifluoromethyl group using reagents like trifluoromethyl iodide (CF₃I).
- Cyclization : Formation of the chromone core utilizing Lewis acid catalysts such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that chromenone derivatives can inhibit bacterial growth against strains such as E. coli and B. subtilis .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), which are key enzymes in inflammatory processes .
Anticancer Activity
In vitro cytotoxicity assays have revealed that this compound demonstrates potential anticancer properties against various cancer cell lines, including breast cancer (MCF-7). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators.
- Receptor Modulation : It can interact with specific receptors, affecting cellular signaling pathways related to growth and apoptosis.
- Gene Expression Alteration : The compound may influence the expression of genes associated with inflammation and cancer progression .
Case Studies
- Anticancer Efficacy : A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability (IC₅₀ = 15 µM), indicating its potential as an anticancer agent .
- Inflammation Model : In an animal model of inflammation, administration of the compound significantly reduced edema formation, supporting its anti-inflammatory claims .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
